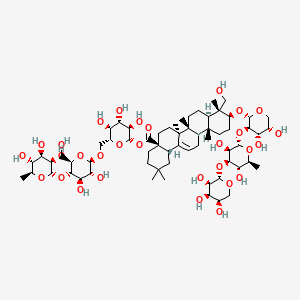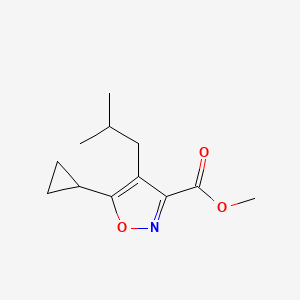
5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile in lab experiments is its broad spectrum of activity against various diseases. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a versatile compound for use in different research areas. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Orientations Futures
There are several future directions for the research of 5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Further studies are needed to optimize its use in different applications and to better understand its mechanism of action. Additionally, its potential use as a fluorescent probe for imaging applications should be further explored.
Méthodes De Synthèse
The synthesis of 5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile has been achieved by various methods. One of the most commonly used methods involves the reaction of 2-chloronicotinic acid with ethyl azetidine-1-carboxylate in the presence of a base and a solvent. The resulting product is then treated with sulfonyl chloride to obtain 5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
5-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit anticancer, antifungal, and antibacterial activities in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
5-(3-ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-9-7-14(8-9)17(15,16)11-4-3-10(5-12)13-6-11/h3-4,6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTDGOGZXMTLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666493.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)
![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)




![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)
